REACTION_SMILES
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[CH3:13][C:14](=[O:15])[OH:16].[CH3:1][O:2][CH2:3][c:4]1[cH:5][c:6]([N+:10]([O-:11])=[O:12])[cH:7][cH:8][cH:9]1.[Zn:17]>>[CH3:1][O:2][CH2:3][c:4]1[cH:5][c:6]([NH2:10])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCc1cccc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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COCc1cccc(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |